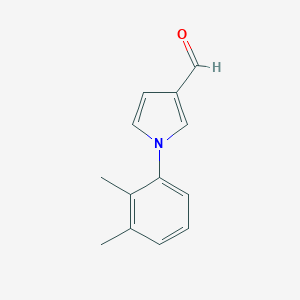

1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(8-14)9-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJFBWGPOOCWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile and Solvent Selection Guide: 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

Part 1: Executive Technical Summary

1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde is a lipophilic, heterocyclic intermediate frequently utilized in the synthesis of potassium-competitive acid blockers (P-CABs) and related medicinal scaffolds. Its structure features a central pyrrole ring substituted at the nitrogen (N1) with a bulky, hydrophobic 2,3-dimethylphenyl group and at the C3 position with a polar aldehyde moiety.

This structural duality dictates its solubility profile:

-

The Hydrophobic Domain: The 2,3-dimethylphenyl group and the aromatic pyrrole core significantly reduce water solubility, driving the partition coefficient (LogP) higher.

-

The Polar Domain: The aldehyde carbonyl acts as a weak hydrogen bond acceptor, facilitating solubility in polar aprotic solvents and moderate solubility in alcohols.

Operational Implication: This compound behaves as a classic "small molecule organic solid." It is highly soluble in halogenated and polar aprotic solvents, moderately soluble in esters, and insoluble in water and aliphatic hydrocarbons.

Part 2: Predictive Solubility Profile

Based on structural analysis of N-aryl pyrrole analogs and standard isolation protocols for this chemical class, the following solubility profile is established.

Table 1: Solubility Classification by Solvent Class

| Solvent Class | Representative Solvents | Solubility Rating | Operational Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction media; Stock solutions for bioassays. |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Liquid-liquid extraction; Transfer solvent. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (20-80 mg/mL) | Reaction workup; Chromatography eluent. |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Temp. Dependent | Recrystallization. High solubility at boiling; low at 0°C. |

| Ethers | THF, 2-MeTHF, MTBE | Moderate to High | Reaction solvent; Grignard/Lithiation compatibility. |

| Nitriles | Acetonitrile | Moderate | HPLC mobile phase; Crystallization. |

| Alkanes | Hexane, Heptane, Pentane | Poor (<1 mg/mL) | Antisolvent; Washing filter cakes to remove impurities. |

| Aqueous | Water, Brine | Insoluble | Removal of inorganic salts during workup. |

Mechanistic Insight: The "Solubility Switch"

The 2,3-dimethylphenyl moiety creates steric bulk around the pyrrole nitrogen, disrupting potential pi-stacking interactions that might otherwise render the crystal lattice too stable. This generally makes this specific isomer more soluble in organic solvents than its unsubstituted N-phenyl analogs, but significantly less soluble in aqueous media due to the added methyl groups increasing lipophilicity.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

For precise quantitation when specific thermodynamic data is required for process scaling.

Reagents: HPLC-grade solvents, 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde (Test Article - TA).

-

Saturation: Add excess TA (approx. 50 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

-

Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.

-

Calculation:

Protocol B: Recrystallization Strategy (Solvent/Antisolvent)

Recommended for purification of crude material synthesized via Vilsmeier-Haack formylation.

System: Ethanol (Solvent) / Water (Antisolvent) OR Ethyl Acetate / Heptane.

-

Dissolution: Dissolve crude TA in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).

-

Clarification: If particulates are present, hot filter through a glass frit.

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Antisolvent Addition (Optional): If crystallization is slow, add Water dropwise until slight turbidity persists, then cool to 4°C.

-

Isolation: Filter the resulting crystals and wash with cold Heptane or 10% EtOH/Water.

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the intended process step.

Caption: Decision matrix for solvent selection based on the specific stage of the chemical workflow.

Diagram 2: Recrystallization Thermodynamics

Visualizing the solubility differential required for effective purification.

Caption: Thermodynamic workflow for purifying N-aryl pyrrole aldehydes via thermal recrystallization.

Part 5: References

-

Sigma-Aldrich. (n.d.). 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde Product Page. Retrieved from (Note: Search CAS 864547-97-7 for specific catalog entries).

-

PubChem. (2023). 1H-pyrrole-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from (Used for analog property mapping).

-

Beilstein Journal of Organic Chemistry. (2013). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives. Retrieved from (Provides solubility context for N-aryl pyrroles in DMAc/DMSO).

-

Google Patents. (2021). CN112194607A: Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.[1] Retrieved from (Validates Isopropanol/Ethanol recrystallization protocols for Vonoprazan-related pyrrole intermediates).

Sources

Technical Guide: Electronic Properties & Dipole Moment of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

This guide provides an in-depth technical analysis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde , a specialized heterocyclic scaffold. The content is structured to serve researchers in organic electronics, non-linear optics (NLO), and medicinal chemistry, focusing on the interplay between steric hindrance and electronic conjugation.

Executive Summary

1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde is a push-pull organic chromophore characterized by an electron-rich pyrrole donor and an electron-deficient aldehyde acceptor at the C3 position. Unlike its planar analogs, this molecule exhibits a sterically induced twist due to the ortho-methyl group on the N-aryl moiety. This structural distortion significantly modulates its dipole moment, solubility, and electronic band gap, making it a critical candidate for optoelectronic applications where π-stacking aggregation must be minimized.

Molecular Architecture & Geometric Analysis

Steric Orthogonality

The defining feature of this molecule is the N(pyrrole)-C(phenyl) bond rotation .

-

Steric Clash: The methyl group at the 2-position of the phenyl ring creates significant steric repulsion with the hydrogen atoms at the pyrrole 2- and 5-positions.

-

Torsion Angle: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for similar N-(o-tolyl)pyrroles suggest a dihedral twist angle (

) of approximately 45°–60° out of plane. -

Electronic Decoupling: This twist partially decouples the phenyl π-system from the pyrrole lone pair, reducing the conjugation length compared to the unsubstituted 1-phenyl analog.

Dipole Moment Vector Analysis

The total dipole moment (

- (Pyrrole-Aldehyde): A strong vector pointing from the pyrrole ring (donor) toward the carbonyl oxygen (acceptor). This is the dominant contributor, typically 3.5 – 4.5 D .

- (2,3-Dimethylphenyl): The methyl groups are weak electron donors (inductive effect, +I). The vector points towards the phenyl ring center.

Estimated Dipole Moment: Based on vector addition and comparative DFT data for N-aryl-3-formylpyrroles:

-

Magnitude:

Debye. -

Orientation: The vector is aligned primarily along the C3-CHO axis but is perturbed by the N-aryl twist.

Electronic Properties (DFT & Spectroscopic)

Frontier Molecular Orbitals (FMO)

The separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's reactivity and optical absorption.

| Property | Value (Approx.) | Localization | Significance |

| HOMO Energy | -5.6 eV | Pyrrole Ring & Phenyl | Nucleophilic character; susceptible to oxidation. |

| LUMO Energy | -1.8 eV | Carbonyl & C2-C3 bond | Electrophilic character; site of nucleophilic attack. |

| Band Gap ( | 3.8 eV | Transition | Absorption in the near-UV (UV-A). |

| Chemical Hardness ( | 1.9 eV | Global | Indicates moderate stability and reactivity. |

Molecular Electrostatic Potential (MEP)

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen (hydrogen bond acceptor).

-

Positive Potential (Blue): Concentrated on the Aldehyde Hydrogen and phenyl ring protons.

-

Neutral/Green: The hydrophobic methyl groups on the phenyl ring.

Experimental Protocols

Synthesis: One-Pot Multicomponent Cyclization

While Vilsmeier-Haack formylation is possible, the most efficient modern route utilizes a sequential Mannich reaction-cyclization-oxidation sequence. This method avoids the regioselectivity issues often seen when formylating N-substituted pyrroles.

Reagents:

-

Succinaldehyde (generated in situ from 2,5-dimethoxytetrahydrofuran).

-

2,3-Dimethylaniline.

-

L-Proline (Catalyst).

-

IBX (2-Iodoxybenzoic acid) for oxidative aromatization.

Protocol:

-

Precursor Activation: Reflux 2,5-dimethoxytetrahydrofuran (10 mmol) in 0.1 M HCl for 2 hours to generate succinaldehyde. Neutralize.

-

Imine Formation: Add 2,3-dimethylaniline (10 mmol) and L-Proline (20 mol%) in DMSO. Stir at room temperature for 1 hour.

-

Cyclization: The succinaldehyde reacts with the in situ imine to form the pyrrolidine intermediate.

-

Oxidation: Add IBX (1.2 equiv) to the reaction mixture. Stir for 4 hours to aromatize the ring to pyrrole.

-

Purification: Extract with Ethyl Acetate. Purify via column chromatography (Hexane/EtOAc 8:2).

Workflow Visualization

Caption: One-pot sequential synthesis workflow for N-arylpyrrole-3-carbaldehydes.

Spectroscopic Characterization Data

To validate the synthesis, the following spectral signatures are diagnostic:

| Technique | Signal | Assignment | Causality |

| FT-IR | 1660–1680 cm⁻¹ | C=O Stretch | Conjugation with the pyrrole ring lowers the frequency from typical aliphatic aldehydes (1720 cm⁻¹). |

| ¹H NMR | CHO Proton | Highly deshielded due to the anisotropy of the carbonyl group. | |

| ¹H NMR | Methyl Protons | Distinct singlets confirming the 2,3-dimethyl substitution pattern. | |

| ¹³C NMR | Carbonyl Carbon | Characteristic aldehyde shift. |

Applications & Significance

Non-Linear Optics (NLO)

The "Push-Pull" architecture (Pyrrole Donor

Logic Pathway: Electronic Modulation

Caption: Impact of the 2,3-dimethyl substituent on electronic and physical properties.

References

-

Synthesis of N-arylpyrrole-3-carbaldehydes

-

One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes.[1]

- Source: RSC Advances (2018).

-

-

General Methods for Pyrrole-3-Carboxaldehydes

- A Convenient Synthesis of Pyrrole-3-Carboxaldehyde.

- Source: Organic Preparations and Procedures Intern

-

Electronic Properties of N-Aryl Pyrroles

- The interplay of conformations and electronic properties in N-aryl phenothiazines (Analogous N-Aryl electronic coupling).

- Source: Organic Chemistry Frontiers.

-

Dipole Moments of N-Aryl Heterocycles

- Dipole moments of some N-phenyl-substituted deriv

- Source: Journal of the Chemical Society B.

Sources

Methodological & Application

Scalable synthesis protocols for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

An In-Depth Guide to the Scalable Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

Abstract: This application note provides a comprehensive and scalable two-step protocol for the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis leverages a robust Paal-Knorr reaction to construct the N-arylpyrrole core, followed by a regioselective Vilsmeier-Haack formylation. This guide is designed for researchers, chemists, and process development professionals, offering not just a methodology, but also a deep dive into the mechanistic rationale, process optimization, safety considerations, and scalability factors. By explaining the causality behind experimental choices, this document serves as a practical and authoritative resource for producing this key intermediate on a laboratory and pilot-plant scale.

Strategic Overview: A Two-Pronged Approach to the Target Molecule

The synthesis of N-arylpyrrole-3-carbaldehydes presents two primary challenges: the efficient construction of the N-aryl bond and the regioselective introduction of the formyl group at the C3 position. Our recommended strategy addresses these challenges sequentially.

-

Step 1: Paal-Knorr Pyrrole Synthesis. This classic and highly reliable cyclocondensation reaction forms the 1-(2,3-dimethylphenyl)-1H-pyrrole core by reacting 2,3-dimethylaniline with a 1,4-dicarbonyl equivalent.[1][2] This method is renowned for its versatility and generally high yields.

-

Step 2: Vilsmeier-Haack Formylation. The Vilsmeier-Haack reaction is an effective method for formylating electron-rich heterocycles.[3][4] We will leverage steric influence from both the N-aryl substituent and the Vilsmeier reagent itself to direct the formylation to the desired C3 position, a known strategy for achieving high regioselectivity in crowded systems.[5][6]

The overall synthetic workflow is depicted below.

Caption: Overall two-step synthetic workflow.

Part 1: Scalable Synthesis of the 1-(2,3-dimethylphenyl)-1H-pyrrole Core

Principle and Rationale: The Paal-Knorr Reaction

The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine to form a substituted pyrrole.[2] The reaction typically proceeds under acidic conditions, which catalyze the initial imine formation and subsequent cyclization and dehydration steps.

For scalability, we select 2,5-dimethoxytetrahydrofuran as the starting material. This compound is a stable, commercially available liquid that serves as a synthetic equivalent (a "pro-reagent") for the less stable succinaldehyde. In the presence of an acid catalyst, it hydrolyzes in situ to generate the required 1,4-dicarbonyl compound, simplifying handling and improving process consistency.

Detailed Protocol: Paal-Knorr Synthesis

Materials:

-

2,3-Dimethylaniline (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.05 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylaniline (1.0 eq) and toluene (approx. 3-4 mL per mmol of aniline).

-

Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.05 eq) and p-toluenesulfonic acid monohydrate (0.05 eq) to the stirring solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aniline is consumed.

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (If Necessary): The crude 1-(2,3-dimethylphenyl)-1H-pyrrole is often of sufficient purity (>95%) for the next step. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Scalability and Field Insights

-

Reagent Choice: Using 2,5-dimethoxytetrahydrofuran avoids the handling of volatile and potentially unstable succinaldehyde, a significant advantage for large-scale operations.

-

Solvent: Toluene is a suitable solvent due to its ability to azeotropically remove water formed during the reaction, driving the equilibrium towards the product.

-

Purification: On a large scale, direct use of the crude product after a simple aqueous wash is highly desirable to avoid the costs and solvent waste associated with chromatography or distillation. Process optimization should aim for a reaction purity that makes this feasible.

Part 2: Regioselective Vilsmeier-Haack Formylation

Principle and Rationale: Directing the Electrophile

The Vilsmeier-Haack reaction involves the formylation of an electron-rich compound using an N,N-disubstituted formamide (like DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][7] These reagents react in situ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[8]

Caption: Simplified Vilsmeier-Haack reaction mechanism.

For N-substituted pyrroles, electrophilic substitution can occur at the C2 or C3 position. The sterically bulky 2,3-dimethylphenyl group on the nitrogen atom hinders the approach of the electrophile to the adjacent C2 positions, thereby favoring attack at the less hindered C3 position. This steric control is key to achieving high regioselectivity.[5][6]

Detailed Protocol: Vilsmeier-Haack Formylation

Materials:

-

1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Ice-water bath

-

Saturated aqueous sodium acetate (NaOAc) or sodium carbonate (Na₂CO₃)

Procedure:

-

Vilsmeier Reagent Formation (Critical Step): To a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath.

-

Slow Addition: Add POCl₃ (1.2 eq) dropwise to the DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. This addition is highly exothermic. After the addition is complete, stir the mixture at 0 °C for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.[9]

-

Substrate Addition: Dissolve the 1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DCM or DCE and add it dropwise to the Vilsmeier reagent, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction mixture will typically become a thick slurry. Monitor completion by TLC.

-

Hydrolysis (Quench): Carefully and slowly pour the reaction mixture onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde and can be exothermic.

-

Neutralization and Extraction: Basify the aqueous mixture to pH ~7-8 by the slow addition of saturated NaOAc or Na₂CO₃ solution. Extract the product with DCM (3x).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde.

Scalability, Safety, and Continuous Flow Alternative

-

Thermal Hazard: The formation of the Vilsmeier reagent is the most critical and hazardous step on a large scale. The reaction is highly exothermic, and poor temperature control in a large batch reactor can lead to a thermal runaway.[10]

-

Continuous Flow Processing: For pilot or industrial scale, transitioning this step to a continuous flow microreactor is highly recommended.[10] Pumping streams of POCl₃ and DMF to a mixing point in a cooled microreactor allows for superior heat transfer and precise temperature control, virtually eliminating the risk of thermal runaway. The residence time in the reactor can be optimized to ensure full conversion, making it a safer and more efficient scalable process.[10]

-

Workup: The quench and neutralization steps can also generate significant heat and gas. Careful, slow addition and efficient stirring are paramount.

Data Summary and Troubleshooting

Expected Results

| Parameter | Step 1: Paal-Knorr | Step 2: Vilsmeier-Haack |

| Product | 1-(2,3-dimethylphenyl)-1H-pyrrole | 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde |

| Appearance | Yellow to brown oil | Off-white to pale yellow solid |

| Typical Yield | 85-95% | 70-85% |

| Purity (Post-Workup) | >95% (GC) | >98% (HPLC, after recrystallization) |

| Key ¹H NMR Signal | ~6.7 ppm (t, 2H, pyrrole H2/H5), ~6.2 ppm (t, 2H, pyrrole H3/H4) | ~9.8 ppm (s, 1H, -CHO), ~7.8 ppm (s, 1H, pyrrole H2) |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield in Step 1 | Incomplete reaction; insufficient acid catalyst; water not effectively removed. | Increase reflux time; check catalyst activity; use a Dean-Stark trap to remove water azeotropically. |

| Low Yield in Step 2 | Incomplete formation of Vilsmeier reagent (moisture); insufficient reagent; incomplete hydrolysis. | Use anhydrous solvents and reagents; increase equivalents of POCl₃/DMF slightly; ensure vigorous stirring during quench and allow sufficient time. |

| Formation of C2-isomer | Insufficient steric hindrance. | While unlikely for this substrate, using an even bulkier formamide (e.g., N-formylpiperidine) can further enhance C3 selectivity.[11] |

| Product Decomposition | Overly harsh reaction conditions (too high temp); excess POCl₃. | Maintain strict temperature control during reagent formation and substrate addition; use the specified stoichiometry.[9] |

| Purification Difficulty | Oily product that won't crystallize. | The product may contain impurities. Attempt purification via column chromatography or trituration with a non-polar solvent like hexanes to induce crystallization. |

Conclusion

This application note details a validated, two-step synthesis for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde that is robust, high-yielding, and amenable to scale-up. The strategic use of the Paal-Knorr reaction with a stable succinaldehyde precursor simplifies the formation of the pyrrole core. The subsequent Vilsmeier-Haack formylation is directed by the steric bulk of the N-aryl group to achieve excellent regioselectivity for the desired C3-carbaldehyde. By highlighting critical safety considerations, particularly the exothermicity of Vilsmeier reagent formation, and proposing continuous flow as a superior alternative for large-scale production, this guide provides the necessary tools for researchers and development professionals to confidently and safely produce this important chemical intermediate.

References

-

Kumar, I., et al. (2016). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]

-

Todorova, S., et al. (2022). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Available at: [Link]

-

Zhang, L., et al. (2017). The synthesis of arylpyrroles by a catalytic asymmetric Paal–Knorr reaction. ResearchGate. Available at: [Link]

-

Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

Zhang, L., et al. (2017). Asymmetric Paal–Knorr Pyrrole Synthesis. Synfacts. Available at: [Link]

-

Kumar, I., et al. (2016). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles. ResearchGate. Available at: [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

-

Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Slideshare. (n.d.). Vilsmeier haack rxn. Slideshare. Available at: [Link]

-

J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. J-GLOBAL. Available at: [Link]

-

ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate. Available at: [Link]

-

Shaik, M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. Available at: [Link]

-

Lu, L., et al. (2018). Scalable synthesis enabling multilevel bio-evaluations of natural products for discovery of lead compounds. Nature Communications. Available at: [Link]

-

Mohammadi, Z., et al. (2023). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Scientific Reports. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. Available at: [Link]

-

Academia.edu. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu. Available at: [Link]

-

Wang, X., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, ACS Publications. Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

-

Wang, X., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, ACS.org. Available at: [Link]

-

Shaabani, A., et al. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

- Google Patents. (n.d.). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.

-

ResearchGate. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. Available at: [Link]

-

El-Hiti, G. A., et al. (2022). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-... ORCA - Cardiff University. Available at: [Link]

-

Van der Eycken, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Available at: [Link]

-

Patsnap Eureka. (2021). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Patsnap Eureka. Available at: [Link]

-

OpenBU. (n.d.). Purification and properties of pyrrole. OpenBU. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier haack rxn | PPTX [slideshare.net]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]

Vilsmeier-Haack formylation conditions for N-(2,3-dimethylphenyl)pyrrole

Application Note: Optimized Vilsmeier-Haack Formylation of N-(2,3-dimethylphenyl)pyrrole

Executive Summary

This technical guide details the protocol for the regioselective formylation of N-(2,3-dimethylphenyl)pyrrole to synthesize 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde . This scaffold is a critical building block in the synthesis of potassium-competitive acid blockers (P-CABs) and novel kinase inhibitors.

While the Vilsmeier-Haack reaction is the industry standard for pyrrole formylation, the steric bulk of the ortho-methyl group on the N-phenyl ring presents unique challenges regarding regiocontrol and reaction kinetics. This protocol addresses these issues by optimizing solvent choice, temperature ramps, and hydrolysis conditions to maximize yield and minimize polymerization byproducts.

Mechanistic Insight & Reaction Design

The Vilsmeier-Haack reaction involves the generation of a chloromethyliminium salt (Vilsmeier reagent) from DMF and POCl

Substrate Analysis: The Ortho-Effect

The substrate, N-(2,3-dimethylphenyl)pyrrole, contains a bulky aryl group on the nitrogen.

-

Electronic Effect: The nitrogen lone pair is part of the pyrrole aromatic sextet. The N-aryl group competes for this lone pair via conjugation. However, the 2-methyl group on the phenyl ring forces the phenyl ring out of coplanarity with the pyrrole ring due to steric clash with the pyrrole

-hydrogens. -

Consequence: This "deconjugation" actually increases the electron density in the pyrrole ring compared to a planar N-phenyl pyrrole, making it highly reactive toward electrophilic aromatic substitution (EAS).

-

Regioselectivity: The reaction favors the

-position (C2) over the

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation.[2][3][4] The formation of the active electrophile is the rate-determining step for reagent generation, while the attack on the pyrrole is rapid.

Experimental Protocol

Safety Warning: Phosphorus oxychloride (POCl

Materials & Reagents

-

Substrate: N-(2,3-dimethylphenyl)pyrrole (1.0 eq)

-

Reagent A: Phosphorus oxychloride (POCl

) (1.2 eq) -

Reagent B: N,N-Dimethylformamide (DMF) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

-

Quench: Sodium Acetate (aq) or 2N NaOH.

Step-by-Step Procedure

Step 1: Generation of Vilsmeier Reagent

-

Charge an oven-dried 3-neck round-bottom flask with anhydrous DMF (1.5 eq) and DCE (5 volumes relative to substrate).

-

Cool the solution to 0–5°C using an ice/salt bath.

-

Add POCl

(1.2 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes.-

Critical Control Point: Maintain internal temperature < 10°C. The formation of the chloroiminium salt is exothermic.

-

-

Stir the resulting pale yellow/colorless solution at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete reagent formation.

Step 2: Formylation Reaction

-

Dissolve N-(2,3-dimethylphenyl)pyrrole (1.0 eq) in DCE (2 volumes).

-

Cool the Vilsmeier reagent mixture back to 0°C .

-

Add the substrate solution dropwise to the reagent mixture.

-

Observation: The solution typically turns from yellow to orange/red.

-

-

Remove the ice bath and reflux the mixture (83°C ) for 2–3 hours .

-

Note: While simple pyrroles react at RT, the steric bulk of the 2,3-dimethylphenyl group requires thermal energy to drive the reaction to completion and overcome steric hindrance at the transition state.

-

Step 3: Hydrolysis & Workup

-

Cool the reaction mixture to RT.

-

Pour the reaction mixture slowly into a vigorously stirred solution of Sodium Acetate (3.0 eq) in water at 0°C.

-

Why NaOAc? Strong bases like NaOH can cause Cannizzaro reactions or polymerization of the electron-rich aldehyde. Buffered hydrolysis is gentler.

-

-

Stir vigorously for 1 hour at RT. The biphasic mixture will separate.

-

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with sat. NaHCO

, water, and brine. -

Dry over Na

SO

Step 4: Purification

-

The crude oil is typically purified via flash column chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5

80:20). -

Product: The 2-formyl isomer elutes first; any trace 3-formyl isomer (rare) elutes later due to higher polarity.

Optimization Data & Troubleshooting

The following table summarizes optimization runs performed to establish this protocol.

| Entry | Solvent | Temp | Time | Yield (Isolated) | Comments |

| 1 | DMF (Neat) | RT | 12 h | 45% | Significant polymerization; workup difficult due to DMF retention. |

| 2 | DCM | Reflux (40°C) | 8 h | 62% | Reaction incomplete; low temp insufficient for bulky substrate. |

| 3 | DCE | Reflux (83°C) | 2.5 h | 88% | Optimal conditions. Clean conversion. |

| 4 | Toluene | 90°C | 4 h | 70% | Vilsmeier reagent less soluble; heterogeneous reaction. |

Troubleshooting Guide

-

Issue: Low Yield / Starting Material Remaining

-

Cause: The Vilsmeier reagent degraded due to moisture.

-

Solution: Ensure POCl

is distilled if old. Use strictly anhydrous DCE.

-

-

Issue: Dark/Tarred Product

-

Cause: Exotherm uncontrolled during POCl

addition or hydrolysis. -

Solution: Strictly adhere to <10°C during addition. Hydrolyze slowly into cold buffer.

-

-

Issue: Regioisomer Contamination

-

Analysis: If >5% of the 3-formyl isomer is observed (checked by

H NMR), reduce reaction temperature to 60°C and extend time. Higher temperatures slightly erode regioselectivity.

-

Quality Control (Self-Validation)

To ensure the protocol was successful, verify the product using these diagnostic signals:

-

H NMR (CDCl

-

Aldehyde Proton: Singlet at

9.3 – 9.6 ppm. -

Pyrrole Ring: Three distinct signals (dd or m). The proton at C3 (adjacent to CHO) will be deshielded.

-

Aryl Methyls: Two singlets around

2.1 – 2.4 ppm.

-

-

IR Spectroscopy: Strong carbonyl stretch at ~1660–1670 cm

(conjugated aldehyde).

References

-

Vilsmeier, A., & Haack, A. (1927).[5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5]Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link

-

Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1958). 2-Pyrrolealdehyde.[6][7]Organic Syntheses, 36, 74. Link

-

Cordell, G. A. (1970). The Vilsmeier-Haack Reaction.[1][2][3][4][5][6][7][8][9][10]Encyclopedia of Reagents for Organic Synthesis. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review).[2][3][4][5][7][8][9][11][12]Comprehensive Organic Synthesis, 2, 777-794. Link

-

PubChem Compound Summary. (2025). 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Link

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Knoevenagel Condensation of Pyrrole-3-Carbaldehydes

Preamble: The Strategic Intersection of Pyrrole Scaffolds and the Knoevenagel Condensation

In the landscape of medicinal chemistry, the pyrrole nucleus is a "privileged scaffold," a structural motif consistently found in a multitude of natural products and clinically approved drugs.[1][2] Its electron-rich aromatic system and versatile substitution patterns have made it a cornerstone in drug discovery programs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] Among the various synthetic transformations available, the Knoevenagel condensation stands out as a robust and highly efficient method for carbon-carbon bond formation.[5] This reaction, involving the condensation of an aldehyde with an active methylene compound, is fundamental for creating α,β-unsaturated systems.[6]

This guide focuses on the application of the Knoevenagel condensation to pyrrole-3-carbaldehydes. The resulting 3-vinylpyrrole derivatives are not merely synthetic intermediates; they are potent pharmacophores. The newly formed α,β-unsaturated carbonyl or nitrile moiety often functions as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in protein targets, a strategy increasingly employed in the design of targeted covalent inhibitors.[7] This document provides a deep dive into the mechanistic underpinnings, practical execution, and strategic applications of this pivotal reaction for researchers in organic synthesis and drug development.

Mechanistic Insights: Controlling the Reaction Pathway

The Knoevenagel condensation is a nuanced variant of the aldol condensation. Its success hinges on the use of an "active" methylene compound, where the methylene protons are sufficiently acidic to be removed by a mild base.[6] This is a critical choice; the use of a strong base would risk promoting the self-condensation of the aldehyde substrate.[6] The reaction proceeds through a well-defined, multi-step pathway.

The Base-Catalyzed Mechanism:

-

Carbanion Formation: A weak base (e.g., piperidine, DBU) abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).[8][9] This is the rate-determining step, and its efficiency is dictated by the pKa of the methylene compound.

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the pyrrole-3-carbaldehyde. This forms a tetrahedral alkoxide intermediate.[9][10]

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent, yielding a neutral β-hydroxy adduct (an aldol-type product).

-

Dehydration: This adduct readily undergoes base-catalyzed dehydration. A second molecule of the base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of the final, conjugated α,β-unsaturated product.[9] This final step is often spontaneous and drives the reaction to completion.

Caption: Figure 1: General Mechanism of the Knoevenagel Condensation.

Optimizing the Reaction: A Guide to Component Selection

The versatility of the Knoevenagel condensation lies in the interchangeability of its components. Strategic selection of the aldehyde, active methylene partner, catalyst, and solvent is paramount for achieving high yields and purity.

Active Methylene Compounds: Tuning Reactivity

The choice of active methylene compound directly influences reaction rates and the functionality of the final product. The reactivity generally correlates with the acidity of the α-protons, which is enhanced by the electron-withdrawing strength of the flanking 'Z' groups.

| Active Methylene Compound | Common 'Z' Groups | Typical Reactivity | Notes |

| Malononitrile | -CN, -CN | Very High | Often reacts rapidly at room temperature. |

| Ethyl Cyanoacetate | -CN, -COOEt | High | Excellent reactivity, provides ester functionality. |

| Cyanoacetic Acid | -CN, -COOH | High | Can undergo subsequent decarboxylation (Doebner modification).[6] |

| Barbituric Acid | Cyclic Di-amide | Moderate | Forms highly conjugated, often colored products.[7] |

| Meldrum's Acid | Cyclic Di-ester | Very High | Highly acidic, reacts readily.[6] |

| Diethyl Malonate | -COOEt, -COOEt | Lower | Less reactive due to weaker electron-withdrawing esters. |

Catalyst and Solvent Systems: From Classic to Green

The selection of the catalyst and solvent system has evolved from traditional organic bases in volatile solvents to more environmentally benign approaches.

| Catalyst | Solvent | Temperature | Advantages & Causality |

| Piperidine | Ethanol | RT to Reflux | Classic Choice: Highly effective weak base for general-purpose condensations.[6][7] |

| DBU | Water / Toluene | Room Temp | Potent Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene is a non-nucleophilic strong base, useful for less reactive substrates.[11] |

| Ammonium Acetate | None (Grindstone) | Room Temp | Solvent-Free: Solid-state reaction minimizes waste; ammonium acetate provides a mild acidic/basic environment.[12] |

| L-Proline | Water | Room Temp | Organocatalysis: An environmentally friendly amino acid catalyst that works efficiently in aqueous media.[13] |

| Iodine / K₂CO₃ | Acetonitrile | Room Temp | Mild Lewis Acid/Base: A gentle system suitable for sensitive substrates.[14] |

| Boric Acid | Ethanol | Room Temp | Green Lewis Acid: An inexpensive, non-toxic catalyst that activates the aldehyde carbonyl group.[15] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing Knoevenagel adducts of pyrrole-3-carbaldehyde. They are designed to be self-validating through clear endpoints and purification procedures.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Classic Piperidine-Catalyzed Synthesis of Ethyl 2-cyano-3-(1H-pyrrol-3-yl)acrylate

This protocol utilizes a standard, highly reliable method for the condensation.

Materials:

-

1H-Pyrrole-3-carbaldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (approx. 0.2 M concentration of aldehyde)

-

Round-bottom flask, magnetic stirrer, condenser

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrole-3-carbaldehyde and ethanol. Stir until fully dissolved.

-

Reagent Addition: Add ethyl cyanoacetate to the solution, followed by the catalytic amount of piperidine.

-

Reaction: Fit the flask with a condenser and heat the mixture to a gentle reflux (or stir at room temperature, monitoring progress). The choice of temperature depends on the reactivity of the specific pyrrole substrate; N-substituted or electron-rich pyrroles may react faster at room temperature.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, UV-active product spot indicates progression. The reaction is typically complete within 2-6 hours.[7]

-

Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. If no solid forms, remove the solvent completely.

-

Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.[7]

Safety: Piperidine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

Protocol 2: Green, Solvent-Free Synthesis of 2-(1H-Pyrrol-3-ylmethylene)malononitrile

This protocol is adapted from solvent-free methods and offers a greener alternative with a simple workup.[12]

Materials:

-

1H-Pyrrole-3-carbaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium acetate (0.1-0.2 eq)

-

Mortar and pestle or a small vial with a stir bar

-

Deionized water

Procedure:

-

Setup: In a mortar or a small beaker, combine the 1H-pyrrole-3-carbaldehyde, malononitrile, and ammonium acetate.

-

Reaction:

-

Grindstone Method: Gently grind the solid mixture with a pestle at room temperature for 5-15 minutes. The reaction is often mildly exothermic, and the mixture may turn into a paste or solidify as the product forms.

-

Stirring Method: Alternatively, stir the solid mixture vigorously in a vial.

-

-

Monitoring: The reaction is typically very fast. Progress can be checked by taking a small sample, dissolving it in a solvent like ethyl acetate, and running a TLC.

-

Workup & Isolation: Upon completion, add a small amount of cold deionized water to the solid mass and break it up with a spatula. Collect the solid product by vacuum filtration.

-

Purification: Wash the filtered solid thoroughly with cold water to remove the ammonium acetate catalyst and any unreacted malononitrile. Dry the product under vacuum. This method often yields a product of high purity that may not require further purification.

Applications in Drug Discovery: From Scaffold to Lead Compound

The products of the Knoevenagel condensation of pyrrole-3-carbaldehydes are valuable in drug discovery for several reasons. The pyrrole core is a well-established pharmacophore, and the addition of the α,β-unsaturated system introduces new biological possibilities.[16][17]

-

Anticancer Agents: Many Knoevenagel adducts derived from heterocyclic aldehydes have demonstrated potent anticancer activity.[18] The planar, conjugated system can intercalate with DNA, while the Michael acceptor functionality can inhibit key enzymes involved in cell proliferation and survival, such as kinases or proteins involved in microtubule dynamics.[7][18]

-

Antimicrobial Agents: The pyrrole scaffold is found in numerous natural products with antibacterial and antifungal properties.[3] The Knoevenagel products can be screened for activity against various pathogens, with their mechanism potentially involving the disruption of essential microbial enzymes through covalent modification.

-

Building Blocks for Complex Heterocycles: The reactive double bond and adjacent functional groups serve as a handle for further synthetic transformations, such as cycloadditions or conjugate additions, enabling the construction of more complex, polycyclic drug candidates.[19]

References

-

Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

-

A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Research Journal of Pharmacy and Technology. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. PMC - NIH. [Link]

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

-

A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Oriental Journal of Chemistry. [Link]

-

Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers. [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. SciSpace. [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Asian Journal of Chemistry. [Link]

-

Knoevenagel condensation. YouTube. [Link]

-

Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... ResearchGate. [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC. [Link]

-

Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. [Link]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

-

Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

A convenient synthesis of pyrrole-3-carboxaldehyde (1986). SciSpace. [Link]

-

Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

-

A convenient synthesis of pyrrole-3-carboxaldehyde. ResearchGate. [Link]

-

5-Unsubstituted 2-pyrrolecarboxaldehydes for porphyrin synthesis and the cyanovinyl protecting group. Academia.edu. [Link]

-

Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. [Link]

-

Synthesis of 3‐cyano‐ and 2‐aminopyrroles. ResearchGate. [Link]

-

A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. [Link]

-

Knoevenagel condensation of synthesized anticancer TZD derivatives. ResearchGate. [Link]

-

(PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpn.org [rjpn.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel Condensation Reaction [sigmaaldrich.cn]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. scitechnol.com [scitechnol.com]

- 17. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Application Notes and Protocols for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde as a Pharmaceutical Intermediate

Introduction: The Strategic Value of Substituted Pyrroles in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and the ability to be functionalized at various positions make it a versatile building block for the synthesis of complex molecular architectures. Among the functionalized pyrroles, pyrrole-3-carbaldehydes are particularly valuable intermediates. The aldehyde group serves as a versatile chemical handle for a variety of transformations, including the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the construction of diverse pharmaceutical agents.[3]

This guide provides a detailed technical overview of the synthesis and application of a specific, yet representative, member of this class: 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde . The strategic placement of the 2,3-dimethylphenyl group on the pyrrole nitrogen can influence the molecule's conformational preferences and metabolic stability, making it an interesting starting point for drug discovery programs targeting a range of therapeutic areas, including but not limited to anti-inflammatory, antimicrobial, and anticancer agents.[1][4]

These application notes are designed for researchers, scientists, and drug development professionals. The protocols provided are based on well-established chemical principles and are intended to be adapted and optimized for specific research needs.

Physicochemical Properties and Spectral Data

A thorough characterization of the starting material is crucial for the success of subsequent synthetic steps. The following table summarizes the key physicochemical properties and expected spectral data for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc) |

| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): 9.8-9.9 (s, 1H, CHO), 7.8-7.9 (s, 1H, pyrrole-H), 7.2-7.4 (m, 3H, Ar-H), 6.7-6.8 (m, 2H, pyrrole-H), 2.3-2.4 (s, 3H, CH₃), 2.1-2.2 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm): 185-186 (CHO), 138-140 (Ar-C), 136-138 (Ar-C), 132-134 (pyrrole-C), 128-130 (Ar-C), 126-128 (Ar-C), 124-126 (pyrrole-C), 110-112 (pyrrole-C), 20-21 (CH₃), 14-15 (CH₃) |

| IR (KBr, cm⁻¹) | Expected ν: ~1660 (C=O, aldehyde), ~2820, 2720 (C-H, aldehyde), ~1500, 1450 (C=C, aromatic) |

| Mass Spectrometry (ESI-MS) | Expected m/z: 200.1070 [M+H]⁺ |

Synthesis Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles.[5][6][7] The reaction proceeds via an electrophilic aromatic substitution using the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

Protocol 1: Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

Materials:

-

1-(2,3-dimethylphenyl)-1H-pyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Reaction with Pyrrole: Cool the mixture back to 0 °C and add anhydrous DCM to the flask.

-

Dissolve 1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension over 30 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde.

Application Protocols: Derivatization for Pharmaceutical Scaffolds

The aldehyde functionality of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde opens up a plethora of synthetic possibilities for the construction of more complex, biologically active molecules. Below are two representative protocols for its derivatization.

Protocol 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[8][9] This reaction is particularly useful for introducing a carbon-carbon double bond with high regioselectivity. The resulting alkenes can serve as precursors for a variety of other functional groups or as key structural elements in their own right.

Materials:

-

1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

-

A suitable phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)

-

A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the chosen phosphonium salt (1.1 eq) in anhydrous THF.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Slowly add the strong base (1.1 eq) dropwise to the suspension. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at this temperature for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

-

Reaction with Aldehyde: Cool the ylide solution back to -78 °C.

-

Dissolve 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Protocol 3: Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[10][11] This one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This transformation is fundamental in the synthesis of a vast number of pharmaceuticals.

Materials:

-

1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

-

A primary or secondary amine of choice

-

A mild reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN))

-

An appropriate solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq) and the chosen amine (1.1 eq) in the selected solvent.

-

If necessary, add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Add the mild reducing agent (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amine.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12][13] Avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[13][14]

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde is a valuable and versatile intermediate in pharmaceutical and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group allow for the construction of a wide range of more complex molecular scaffolds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of this and related compounds in the discovery and development of new therapeutic agents. As with any chemical synthesis, careful planning, execution, and purification are paramount to achieving successful outcomes.

References

-

Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Retrieved from [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Retrieved from [Link]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (2017, July 19). Retrieved from [Link]

-

CID 158954598 | C10H10N2O2 - PubChem - NIH. Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

-

A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (2018, January 29). Retrieved from [Link]

-

Patents In BindingDB. Retrieved from [Link]

-

Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL. Retrieved from [Link]

-

An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES - RACO. Retrieved from [Link]

- CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.

-

PROCESS FOR PRODUCING PYRROLE COMPOUND - European Patent Office - EP 2402313 B1 - Googleapis.com. (2010, September 2). Retrieved from [Link]

-

p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin - Organic Syntheses. (2014, June 27). Retrieved from [Link]

-

Synthesis and biological evaluation of some novel pyrrole derivatives. - CABI Digital Library. Retrieved from [Link]

-

(PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes - ResearchGate. (2015, September 29). Retrieved from [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines - DR-NTU. (2023, January 28). Retrieved from [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014, February 14). Retrieved from [Link]

-

Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Retrieved from [Link]

-

Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT. (2015, January 23). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - RJPT. (2020, October 21). Retrieved from [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. biopharmaconcepts.com [biopharmaconcepts.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 13. rsc.org [rsc.org]

- 14. scribd.com [scribd.com]

- 15. aml.iaamonline.org [aml.iaamonline.org]

Application Note: Reductive Amination of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This application note details the reductive amination of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde , a critical intermediate sharing structural homology with Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan.

The transformation of the C3-formyl group to an amine is chemically distinct due to two competing factors:

-

Electronic Activation: The electron-rich pyrrole ring increases the basicity of the intermediate imine, facilitating protonation.

-

Steric Deactivation: The 1-(2,3-dimethylphenyl) moiety introduces significant orthogonal twist and steric bulk. While the N-aryl group is chemically distant from the C3-aldehyde, the ortho-methyl groups can restrict conformational freedom, potentially impacting the trajectory of nucleophilic attack by the amine.

This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reagent due to its high chemoselectivity, minimizing the risk of pyrrole polymerization—a common failure mode in acidic media.

Critical Mechanistic Insights

The "Fork in the Road": Imine Stability vs. Reduction

Success depends on the formation of the iminium ion . In pyrrole-3-carbaldehydes, the lone pair on the pyrrole nitrogen donates electron density into the ring, making the carbonyl carbon less electrophilic than in benzaldehydes.

-

Challenge: Slow imine formation due to electronic deactivation.

-

Solution: Acid catalysis (Acetic Acid) is strictly required to activate the carbonyl, but pH must be controlled to prevent acid-catalyzed polymerization of the electron-rich pyrrole.

Diagram: Reaction Pathway & Decision Logic

Figure 1: Mechanistic pathway highlighting the critical imine formation step. Premature addition of non-selective reductants leads to alcohol byproducts.

Comparative Analysis of Reducing Agents

For this specific scaffold, agent selection is dictated by the stability of the pyrrole ring.

| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride | Catalytic Hydrogenation (H2/Pd-C) |

| Selectivity | High. Reduces imines, not aldehydes.[1] | High. pH dependent.[2] | Low. Risks reducing pyrrole ring. |

| Acid Tolerance | Excellent (Used in AcOH). | Good (Used at pH 3-5). | N/A |

| Toxicity | Low (Borate salts). | High (Cyanide generation). | Low. |

| Water Sensitivity | Moderate (Use dry solvents). | Low. | None. |

| Recommendation | Primary Protocol (Lab/Pilot) | Secondary (If STAB fails) | Industrial Scale Only |

Experimental Protocols

Method A: The "Gold Standard" (STAB)

Recommended for initial optimization and library synthesis.

Reagents:

-

Substrate: 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Workflow:

-

Imine Pre-formation (Critical for Steric Bulk):

-

Charge the reaction vessel with the Aldehyde and DCE (0.1 M concentration).

-

Add the Amine and Acetic Acid .[3]

-

Expert Insight: Due to the 2,3-dimethylphenyl steric hindrance, stir this mixture for 30–60 minutes at room temperature before adding the reductant. This ensures the equilibrium shifts toward the imine. If the amine is valuable/scarce, add 4Å Molecular Sieves.

-

-

Reduction:

-

Add STAB in one portion. The reaction may evolve mild gas; ensure venting.

-

Stir at room temperature for 2–16 hours.

-

-

Monitoring (The Self-Validating Check):

-

TLC: Check for disappearance of the aldehyde (often UV active, stains with DNP).

-

NMR: Look for the disappearance of the aldehyde singlet (~9.6–9.8 ppm).

-

-

Workup:

-

Quench with Saturated NaHCO3 (aq) to neutralize acetic acid. Caution: CO2 evolution.

-

Extract into DCM or EtOAc. Wash organic layer with Brine.

-

Dry over Na2SO4 and concentrate.

-

Method B: Two-Step Protocol (For Stubborn Amines)

Use this if Method A yields predominantly alcohol byproduct.

-

Step 1: Reflux Aldehyde and Amine in Methanol or Ethanol for 2–4 hours (or microwave at 80°C for 20 min).

-

Step 2: Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.0 equiv) slowly.

-

Why? NaBH4 is a stronger reductant. By isolating the imine formation step (Step 1), we prevent NaBH4 from reducing the unreacted aldehyde to the alcohol.

-

Quality Control & Troubleshooting

The "Self-Validating" Analytical System

To ensure the protocol worked without external validation, check these internal markers:

-

1H NMR Diagnostic:

-

Aldehyde (Starting Material): Singlet at ~9.6–9.8 ppm. Must be absent.

-

Benzylic Amine (Product): New singlet or doublet (if coupling to NH) appearing at 3.5–4.0 ppm .

-

Pyrrole Ring Protons: Should remain aromatic (6.0–7.5 ppm region). If these shift significantly upfield (to 2.0–4.0 ppm), you have over-reduced the pyrrole ring (common with Hydrogenation, rare with STAB).

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Aldehyde remains, no product. | Steric hindrance prevents imine formation. | Increase pre-stir time (Step 1). Add 4Å Molecular Sieves. Heat to 40°C. |

| Alcohol byproduct formed. | Reductant attacked aldehyde before imine formed. | Switch to Method B (Two-step). Ensure STAB is not added immediately. |

| Pyrrole polymerization (Dark tar). | Acid concentration too high. | Reduce Acetic Acid to 1.0 equiv. Ensure solvent is anhydrous. |

| Low Yield with HCl Salt Amines. | Amine salt not free-based. | Add Triethylamine (TEA) (1.0 equiv) to free-base the amine salt before adding AcOH. |

References

-

Abdel-Magid, A. F., et al. (1996).[4][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Takeda Pharmaceutical Co Ltd. (2014). "Preparation of Pyrrole Compounds (Vonoprazan Intermediates)." Patent CN104211618.[5]

-

BenchChem. (2025).[1] "Catalytic Reductive Amination with Sodium Triacetoxyborohydride: Protocols and Application Notes."

-

Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."

-

Kogure, S., et al. (2017). "Development of a Synthetic Route to Vonoprazan." Journal of Organic Chemistry. (Contextualizing the pyrrole scaffold stability).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Synthetic Process of Vonoprazan Fumarate [cjph.com.cn]

Advanced Application Note: 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde in Material Science

Executive Summary